molecular formula C18H34N2Sn B8323338 2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No. B8323338
M. Wt: 397.2 g/mol
InChI Key: ZXHGADUWMGFLEH-UHFFFAOYSA-N
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Patent
US05612477

Procedure details

The title compound was prepared from 5,6-dihydro-4H-pyrrolo [1,2-c][1,2,3]oxadiazolone (prepared by the method described in Tet Letters, 24, (10), 1067, 1983) and ethynyltributyltin by the procedure described in Example 5, Preparation 3; δH (CDCl3)0.8-1.7 (27H, m), 2.62 (2H, q), 2.85 (2H, t), 4.17 (2H, t), 6.02 (1H, s).
Name
5,6-dihydro-4H-pyrrolo [1,2-c][1,2,3]oxadiazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[N:5]2[CH2:6][CH2:7][CH2:8][CH:4]2[C:3](=O)O1.[C:10]([Sn:12]([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH2:15][CH3:16])#C>>[CH2:21]([Sn:12]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:17][CH2:18][CH2:19][CH3:20])[C:10]1[CH:3]=[C:4]2[CH2:8][CH2:7][CH2:6][N:5]2[N:1]=1)[CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
5,6-dihydro-4H-pyrrolo [1,2-c][1,2,3]oxadiazolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1OC(C2N1CCC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)[Sn](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method
CUSTOM
Type
CUSTOM
Details
described in Example 5, Preparation 3

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](C=1C=C2N(N1)CCC2)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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